

Spectroscopic Profile of L-Leucine Benzyl Ester p-Toluenesulfonate: A Technical Guide

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Compound of Interest

Compound Name: *L-Leucine benzyl ester p-toluenesulfonate*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **L-Leucine benzyl ester p-toluenesulfonate**, a key intermediate in peptide synthesis and drug development. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and logical workflows.

Core Spectroscopic Data

The structural integrity and purity of **L-Leucine benzyl ester p-toluenesulfonate** are confirmed through the following spectroscopic techniques. The quantitative data is summarized below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of the compound. The following tables present the chemical shifts (δ) in parts per million (ppm) for the ^1H and ^{13}C nuclei.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.70	d	2H	Ar-H (Toluenesulfonate)
7.35	m	5H	Ar-H (Benzyl)
7.12	d	2H	Ar-H (Toluenesulfonate)
5.18	s	2H	-CH ₂ -Ph
4.10	t	1H	α -CH
2.30	s	3H	Ar-CH ₃
1.75	m	1H	γ -CH
1.60	m	2H	β -CH ₂
0.90	d	6H	δ -CH ₃

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
171.5	C=O (Ester)
144.0	Ar-C (Toluenesulfonate, C-SO ₃)
140.5	Ar-C (Toluenesulfonate, C-CH ₃)
135.2	Ar-C (Benzyl, C-CH ₂)
129.0	Ar-CH (Toluenesulfonate)
128.6	Ar-CH (Benzyl)
128.4	Ar-CH (Benzyl)
128.2	Ar-CH (Benzyl)
125.8	Ar-CH (Toluenesulfonate)
67.5	-CH ₂ -Ph
52.0	α -CH
40.0	β -CH ₂
24.5	γ -CH
22.5	δ -CH ₃
21.8	δ -CH ₃
21.0	Ar-CH ₃

Infrared (IR) Spectroscopy

The functional groups present in **L-Leucine benzyl ester p-toluenesulfonate** are identified by their characteristic absorption bands in the IR spectrum.^[1]

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3034	Medium	Aromatic C-H Stretch
2959	Strong	Aliphatic C-H Stretch
1745	Strong	C=O Stretch (Ester)
1600	Medium	Aromatic C=C Stretch
1498	Medium	Aromatic C=C Stretch
1215	Strong	S=O Stretch (Sulfonate)
1160	Strong	S=O Stretch (Sulfonate)
1124	Strong	C-O Stretch (Ester)
1034	Strong	S-O Stretch (Sulfonate)
1010	Strong	S-O Stretch (Sulfonate)
817	Strong	Aromatic C-H Bend (p-substituted)
682	Strong	Aromatic C-H Bend
566	Strong	O-S-O Bend (Sulfonate)

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. The data presented here corresponds to the L-Leucine benzyl ester cation.

Table 4: Mass Spectrometry Data

m/z	Relative Abundance (%)	Assignment
222.15	100	$[M+H]^+$ (L-Leucine benzyl ester)
131.10	40	$[M - C_7H_7O]^+$
91.05	85	$[C_7H_7]^+$ (Tropylium ion)
86.10	60	$[C_5H_{12}N]^+$

Experimental Protocols

The following sections detail the methodologies used to acquire the spectroscopic data.

NMR Spectroscopy

A sample of **L-Leucine benzyl ester p-toluenesulfonate** was dissolved in Deuterated Dimethyl Sulfoxide (DMSO- d_6). 1H and ^{13}C NMR spectra were recorded on a Bruker 400 MHz spectrometer. Chemical shifts were referenced to the residual solvent peak.

IR Spectroscopy

The IR spectrum was obtained using a Bruker Tensor 27 FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.^[1] A small amount of the solid sample was placed directly on the ATR crystal, and the spectrum was recorded in the range of 4000-400 cm^{-1} .

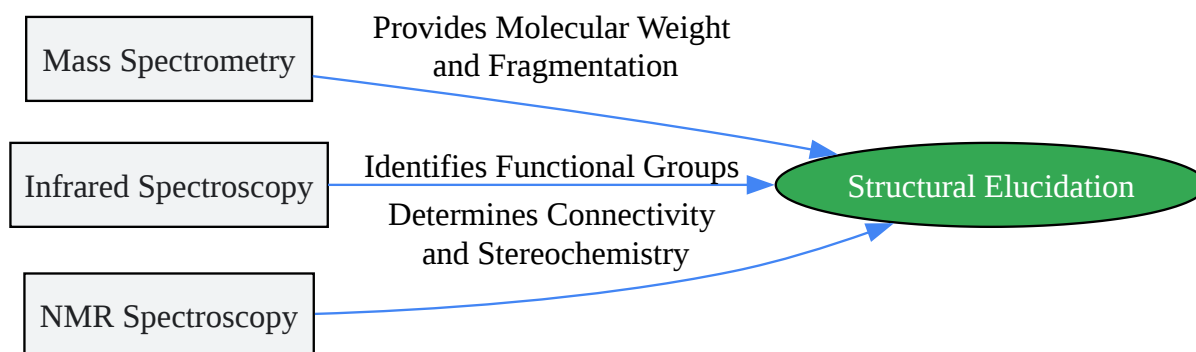
Mass Spectrometry

The mass spectrum was acquired using an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. The sample was dissolved in a solution of 50:50 acetonitrile:water with 0.1% formic acid and introduced into the ESI source via direct infusion. The data was acquired in positive ion mode.

Logical Workflow and Data Interpretation

The combined spectroscopic data provides a complete picture of the **L-Leucine benzyl ester p-toluenesulfonate** molecule. The workflow for structural elucidation follows a logical

progression:



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Caption: Workflow for Spectroscopic Data Interpretation.

The molecular ion peak in the mass spectrum confirms the molecular weight of the L-leucine benzyl ester cation. The IR spectrum clearly indicates the presence of the ester, aromatic rings, and the sulfonate group. Finally, the ^1H and ^{13}C NMR spectra provide the detailed connectivity of the atoms, allowing for the complete assignment of the molecular structure. The integration and multiplicity patterns in the ^1H NMR spectrum are consistent with the proposed structure, and the chemical shifts in both ^1H and ^{13}C NMR are in agreement with expected values for the respective functional groups and electronic environments.

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References

- 1. L-Leucine Benzyl Ester p-Toluenesulfonate | 1738-77-8 | >98.0%(HPLC)(T) | L0195 | TCI-SEJINCI [sejinci.co.kr]
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